2-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone
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Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include other identifiers like CAS number.
Synthesis Analysis
This involves the methods and procedures used to create the compound. It can include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Leukotriene Mediation and Anti-inflammatory Properties
This compound has been identified to play a role in mediating leukotriene, which is crucial in allergic reactions and bronchospasm. Specifically, a study demonstrated that azelastine hydrochloride, a compound structurally related to phthalazinone, effectively inhibits leukotriene-mediated acute lung anaphylaxis in guinea pigs, marking it as a potential candidate for anti-allergic and antiasthmatic treatment (Chand et al., 1986).
Role in Gastric Accommodation
The compound’s derivative, phenyl-1,2,4-oxadiazole, has been found to facilitate gastric accommodation, as indicated by the effects of sumatriptan, a 5-HT1B/D receptor agonist, on canine gastric accommodation. This points to the possible involvement of 5-HT1B/D receptors in modulating gastric responses, with implications for dyspeptic symptom treatment (De Ponti et al., 2003).
Synthesis for Anti-inflammatory Agents
Derivatives of the compound, particularly thiazolyl/oxazolyl formazanyl indoles, have been synthesized and evaluated for anti-inflammatory properties, indicating moderate to good activity against carrageenan-induced oedema in albino rats. This highlights its potential as a scaffold for developing new anti-inflammatory agents (Singh et al., 2008).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, or improvements in synthesis methods.
properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N4O2/c1-13-17(24)11-6-12-19(13)29-23(30)15-8-3-2-7-14(15)20(27-29)22-26-21(28-31-22)16-9-4-5-10-18(16)25/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNELGGLCSHKHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone |
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